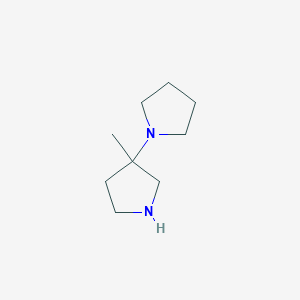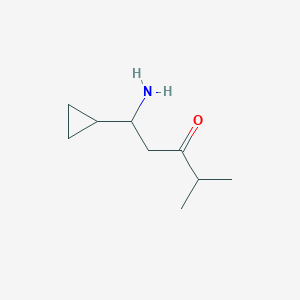
1-Amino-1-cyclopropyl-4-methylpentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-cyclopropyl-4-methylpentan-3-one is a chemical compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . This compound is notable for its unique structure, which includes a cyclopropyl group, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-cyclopropyl-4-methylpentan-3-one typically involves the reaction of cyclopropyl ketones with amines under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-1-cyclopropyl-4-methylpentan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into other functional groups.
Reduction: Reduction reactions can be used to modify the ketone group.
Substitution: The compound can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-Amino-1-cyclopropyl-4-methylpentan-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Amino-1-cyclopropyl-4-methylpentan-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
4-Amino-1-cyclopropyl-4-methylpentan-3-one: This compound shares a similar structure but differs in the position of the amino group.
1-Cyclopropyl-4-methylpentan-1-one: Lacks the amino group, making it less reactive in certain types of chemical reactions.
Uniqueness: 1-Amino-1-cyclopropyl-4-methylpentan-3-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
1-amino-1-cyclopropyl-4-methylpentan-3-one |
InChI |
InChI=1S/C9H17NO/c1-6(2)9(11)5-8(10)7-3-4-7/h6-8H,3-5,10H2,1-2H3 |
Clé InChI |
FUPHVBALXAXEHP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)CC(C1CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


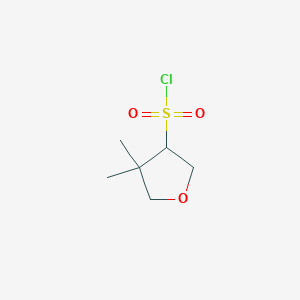
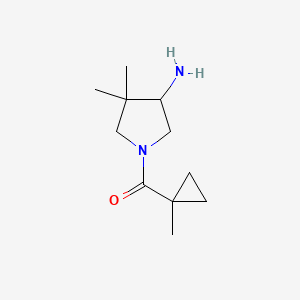

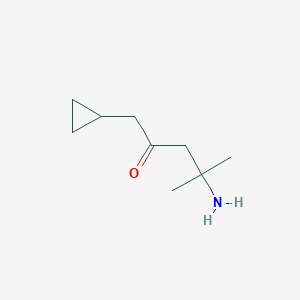
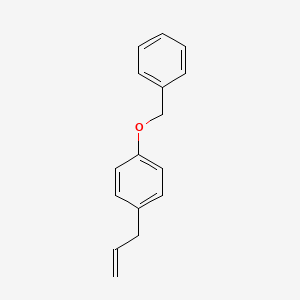

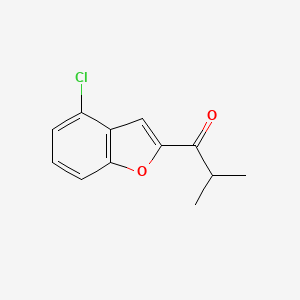
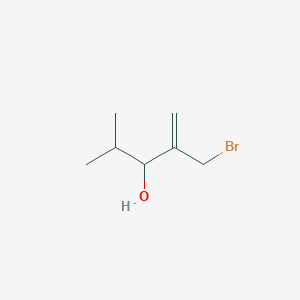

![(2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13176777.png)

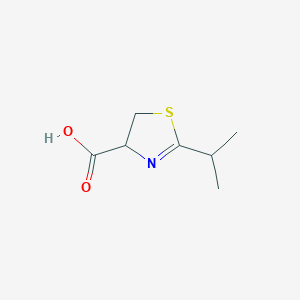
![6-[Methyl(oxolan-3-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13176786.png)
